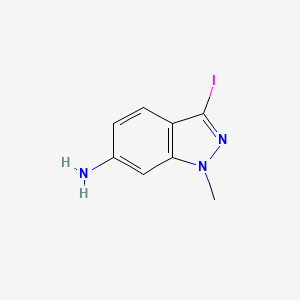
1-(Isoquinolin-6-yl)ethanamine
Overview
Description
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . A simple and convenient method has been proposed for the synthesis of new isoquinoline derivatives via intramolecular cyclization of imides obtained from acid anhydrides and 2- (3,4-dimethoxyphenyl)ethanamine (homoveratrylamine). The cyclization was carried out by treatment with sodium tetrahydridoborate and aqueous hydrogen chloride .Scientific Research Applications
Iso-Pictet-Spengler Reactions in Medicinal Chemistry
1-(Isoquinolin-6-yl)ethanamine is involved in iso-Pictet-Spengler reactions, which are essential in synthesizing indole-based core structures. These structures are significant in medicinal chemistry for developing new drugs and therapeutics. The reactions provide access to relatively underexplored motifs like 3,3-disubstituted-1,3,4,5-tetrahydropyrrolo[4,3,2-de]isoquinolines, which have potential medicinal applications (Schönherr & Leighton, 2012).
Development of Lamellarin Analogues
Lamellarins are a group of alkaloids with significant biological activities. Research on 1-(Isoquinolin-6-yl)ethanamine has led to the development of novel compounds like 5,6-dihydropyrrolo[2,1-a]isoquinolines, which serve as scaffolds for synthesizing lamellarin analogues. These compounds have been synthesized efficiently, indicating their potential in drug development (Liao et al., 2011).
Hemostatic Properties in Blood Coagulation
Research on derivatives of 1-(Isoquinolin-6-yl)ethanamine has shown that these compounds possess hemostatic properties, affecting blood coagulation. The synthesized compounds, such as amides of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid, have demonstrated the ability to decrease blood coagulation time, which is crucial for medical applications in controlling bleeding (Limanskii et al., 2009).
Synthesis of Novel Quinones
The synthesis of novel classes of quinones, such as 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, has been reported, starting from 1,4-dihydrobenz[g]isoquinoline derivatives. These new classes of quinones, synthesized through various chemical reactions involving 1-(Isoquinolin-6-yl)ethanamine, are unreported yet and may have potential applications in chemistry and drug design (Jacobs et al., 2008).
Anti-Tobacco Mosaic Virus Activity
A new isoquinoline alkaloid isolated from the plant Thalictrum glandulosissimum, which involves 1-(Isoquinolin-6-yl)ethanamine in its structure, has shown significant anti-tobacco mosaic virus (TMV) activity. This discovery is vital in plant pathology and virology, providing insights into natural antiviral agents (Luo et al., 2020).
Antineoplastic Activity in Leukemia
Isoquinoline-1-carboxaldehyde thiosemicarbazones, synthesized from derivatives including 1-(Isoquinolin-6-yl)ethanamine, have been evaluated for their antineoplastic activity. Some of these compounds showed significant effectiveness against L1210 leukemia in mice, suggesting their potential as therapeutic agents in cancer treatment (Liu et al., 1995).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body .
Biochemical Pathways
Similar compounds have been known to influence various metabolic and signaling pathways .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Isoquinolin-6-yl)ethanamine These factors can include pH, temperature, presence of other compounds, and more
properties
IUPAC Name |
1-isoquinolin-6-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-2-3-11-7-13-5-4-10(11)6-9/h2-8H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVOENRZMIIHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291961 | |
| Record name | 6-Isoquinolinemethanamine, α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isoquinolin-6-yl)ethanamine | |
CAS RN |
1337880-75-7 | |
| Record name | 6-Isoquinolinemethanamine, α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Isoquinolinemethanamine, α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-1-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3098426.png)
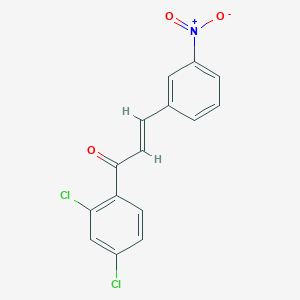
![2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid](/img/structure/B3098449.png)
![2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid](/img/structure/B3098451.png)
![Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide](/img/structure/B3098459.png)


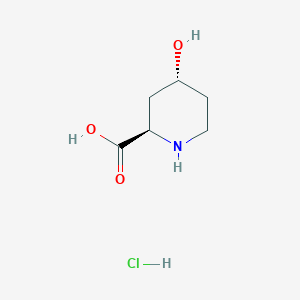
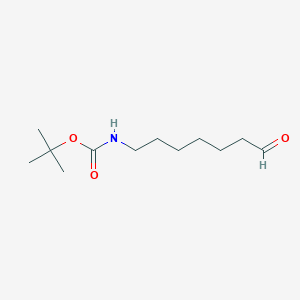
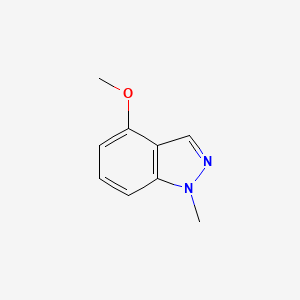
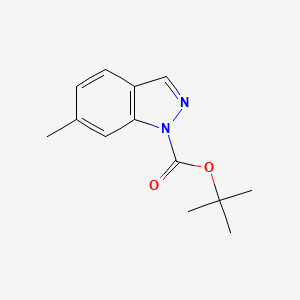
![7-Methoxypyrido[2,3-b]pyrazine](/img/structure/B3098498.png)

